molecular formula C23H32ClN3S B14514755 N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride CAS No. 63347-56-8

N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride

Cat. No.: B14514755
CAS No.: 63347-56-8
M. Wt: 418.0 g/mol
InChI Key: VITUPDAJPNUTDR-UHFFFAOYSA-M
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Description

N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethyl and octylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the dimethyl and octylamino groups through alkylation reactions. The final step involves the formation of the iminium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the iminium group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic phenothiazine derivative.

Uniqueness

N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and octylamino groups differentiates it from other phenothiazine derivatives, potentially leading to unique applications and effects.

Properties

CAS No.

63347-56-8

Molecular Formula

C23H32ClN3S

Molecular Weight

418.0 g/mol

IUPAC Name

dimethyl-[7-[methyl(octyl)amino]phenothiazin-3-ylidene]azanium;chloride

InChI

InChI=1S/C23H32N3S.ClH/c1-5-6-7-8-9-10-15-26(4)19-12-14-21-23(17-19)27-22-16-18(25(2)3)11-13-20(22)24-21;/h11-14,16-17H,5-10,15H2,1-4H3;1H/q+1;/p-1

InChI Key

VITUPDAJPNUTDR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]

Origin of Product

United States

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